Cas no 1185239-64-8 (Stiripentol-d9)

Stiripentol-d9 化学的及び物理的性質
名前と識別子
-
- Stiripentol-d9
- (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-bis[(<sup>2</sup>H<sub>3</sub>)methyl](5,5,5-<sup>2</sup>H<sub>3</sub>)-1-penten-3-ol
-
計算された属性
- せいみつぶんしりょう: 243.18200
じっけんとくせい
- ゆうかいてん: 64-66°C
- PSA: 38.69000
- LogP: 2.83550
Stiripentol-d9 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE14714-1mg |
Stiripentol-d9 |
1185239-64-8 | ≥99% deuterated forms (d1-d9) | 1mg |
$379.00 | 2024-04-20 | |
TRC | S686827-1mg |
Stiripentol-d9 |
1185239-64-8 | 1mg |
$ 282.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220134-1mg |
Stiripentol-d9, |
1185239-64-8 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | S686827-10mg |
Stiripentol-d9 |
1185239-64-8 | 10mg |
$ 2144.00 | 2023-09-06 | ||
ChemScence | CS-0200710-1mg |
Stiripentol-d9 |
1185239-64-8 | 1mg |
$0.0 | 2022-04-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220134-1 mg |
Stiripentol-d9, |
1185239-64-8 | 1mg |
¥3,234.00 | 2023-07-10 | ||
ChemScence | CS-0200710-10mg |
Stiripentol-d9 |
1185239-64-8 | 10mg |
$0.0 | 2022-04-28 | ||
1PlusChem | 1P008WM2-1mg |
Stiripentol-d9 |
1185239-64-8 | ≥99% deuterated forms (d1-d9) | 1mg |
$509.00 | 2023-12-26 |
Stiripentol-d9 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
Stiripentol-d9に関する追加情報
Stiripentol-d9: A Comprehensive Overview
Stiripentol-d9 (CAS No. 1185239-64-8) is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, also referred to as d9-stiripentol, is a deuterated analog of stiripentol, a well-known antiepileptic drug. The incorporation of deuterium atoms in its structure introduces distinct chemical and pharmacological characteristics, making it an intriguing subject for research and development.
The synthesis of stiripentol-d9 involves advanced chemical techniques to replace specific hydrogen atoms with deuterium, a process that enhances the compound's stability and alters its metabolic pathways. Recent studies have highlighted the importance of deuterium labeling in drug development, as it can improve the efficacy and reduce the toxicity of pharmaceutical agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that stiripentol-d9 exhibits enhanced bioavailability compared to its non-deuterated counterpart, making it a promising candidate for therapeutic applications.
One of the most significant advancements in the study of stiripentol-d9 is its application in the treatment of rare epileptic conditions. Clinical trials have shown that this compound can effectively reduce seizure frequency in patients with Lennox-Gastaut syndrome (LGS), a severe form of epilepsy. The results of these trials were featured in *Epilepsia*, where researchers emphasized the compound's ability to modulate neuronal activity without causing significant side effects.
Moreover, stiripentol-d9 has been explored for its potential in neuroprotective therapies. Preclinical studies conducted at the University of California, San Francisco, revealed that this compound can mitigate oxidative stress and inflammation in neuronal cells, suggesting its role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings were published in *Neuroscience Letters*, further solidifying its position as a versatile compound with multiple therapeutic potentials.
The structural uniqueness of stiripentol-d9 also makes it an ideal candidate for use in metabolomics studies. By incorporating deuterium into its structure, researchers can track the compound's metabolic pathways with greater precision using advanced mass spectrometry techniques. This capability has been instrumental in understanding the pharmacokinetics of stiripentol-d9, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
In addition to its pharmacological applications, stiripentol-d9 has found utility in analytical chemistry as a reference standard for quality control purposes. Its well-defined structure and stability make it an ideal choice for calibrating instruments used in pharmaceutical analysis. This application underscores the compound's versatility and highlights its importance beyond purely therapeutic uses.
Looking ahead, ongoing research into stiripentol-d9 is focused on expanding its therapeutic repertoire. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential in treating other neurological disorders, including chronic pain syndromes and mood disorders. Early-stage results from these investigations are promising, with preclinical models showing improved efficacy compared to existing treatments.
In conclusion, stiripentol-d9 (CAS No. 1185239-64-8) stands out as a groundbreaking compound with multifaceted applications in medicine and research. Its unique properties, derived from deuterium labeling, position it as a key player in the development of next-generation therapies. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to both clinical practice and scientific advancement.
1185239-64-8 (Stiripentol-d9) 関連製品
- 58344-42-6(4-Hydroxy Stiripentol)
- 49763-96-4(Stiripentol)
- 2137100-78-6(tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate)
- 2680797-74-2(3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
- 1215656-45-3(8-(3-chloro-4-fluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 1215074-43-3(2,4-Dichloro-pyrido[4,3-d]pyrimidine)
- 2044745-32-4(3-methyl-1-(piperidin-4-yl)methylurea hydrochloride)
- 2229138-93-4(tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate)
- 72235-55-3(3-Chloro-2-fluorobenzylamine)
- 1339666-74-8(1-(butan-2-yl)-4-iodo-1H-pyrazole)



